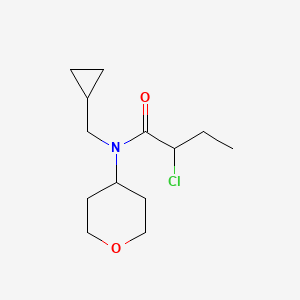

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide

Description

Chemical Identity and Properties 2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (CAS: 2097984-10-4) is a substituted butanamide derivative with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol . The compound features a chlorinated butanamide backbone, with a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-yl moiety as the N-substituents. Notably, commercial availability of this compound has been discontinued, limiting its current use to historical or specialized research contexts .

Properties

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO2/c1-2-12(14)13(16)15(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGVLNPBVWDETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1CC1)C2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide, a compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a chloro group, a cyclopropylmethyl moiety, and a tetrahydro-2H-pyran ring, which may contribute to its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H22ClNO2 |

| Molecular Weight | 259.77 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide |

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. Preliminary studies suggest that the compound may act as an inhibitor of specific kinases, which are critical in cellular signaling pathways.

Case Studies and Research Findings

- Kinase Inhibition : Research indicates that compounds similar to this compound exhibit kinase inhibitory properties. For instance, studies have shown that modifications in the cyclopropyl and tetrahydro-pyran groups can enhance selectivity towards certain kinases, leading to potential therapeutic applications in cancer treatment .

- Antitumor Activity : A study evaluating the antitumor effects of related compounds demonstrated significant inhibition of tumor growth in animal models. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties .

- Selectivity and Potency : In vitro assays revealed that certain derivatives of this compound exhibited submicromolar inhibitory concentrations against target enzymes, indicating a high level of potency. This suggests that structural modifications can lead to enhanced biological activity .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Kinase Inhibition | Potential inhibitor of specific kinases |

| Antitumor Effects | Induces apoptosis in cancer cells |

| Potency | High potency with submicromolar IC50 values |

Scientific Research Applications

Kinase Inhibition

Preliminary studies indicate that 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide may act as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. In particular, it has been shown to inhibit the endoribonuclease function of IRE1α, a dual kinase-RNase involved in the unfolded protein response (UPR). This inhibition could have significant implications for treating diseases associated with UPR dysregulation, such as cancer and neurodegenerative disorders .

Modulation of Enzymatic Pathways

The compound's ability to modulate various enzymatic pathways makes it a candidate for drug development. Its structural characteristics allow it to interact selectively with target enzymes, potentially leading to the development of therapeutics aimed at specific diseases .

Case Study 1: Inhibition of IRE1α

Research published in Nature demonstrated that modifications to the cyclopropylmethyl substituent could enhance the potency of inhibitors targeting IRE1α. Substituting this group with tetrahydropyran derivatives resulted in compounds exhibiting submicromolar inhibition against IRE1α RNase function, highlighting the importance of structural variations in drug efficacy .

A study assessing the biological activity of various analogs of this compound showed promising results in modulating kinase activity. Compounds with similar structures demonstrated significant inhibition rates against multiple kinases involved in cancer progression, suggesting that further development could yield effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chloro-substituted amides, which are often studied for agrochemical or pharmaceutical applications. Below is a detailed comparison with three structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Variations :

- The target compound has a butanamide chain (4 carbons), whereas analogs like 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide feature a shorter acetamide backbone (2 carbons). This difference likely impacts lipophilicity and metabolic stability, with longer chains (e.g., butanamide) offering increased hydrophobic interactions in biological systems .

Cyclopropyl groups are known to enhance metabolic resistance in agrochemicals, as seen in herbicides like profluralin (a cyclopropylmethyl-containing benzenamine) .

Functional Analogues :

- S-Metolachlor , a chloroacetamide herbicide, shares the amide core but employs aromatic and alkoxyalkyl substituents. Its efficacy as a herbicide underscores the importance of aryl groups in disrupting plant lipid biosynthesis, a mechanism less likely in the target compound due to its aliphatic substituents .

Commercial and Research Relevance :

- Both the target compound and 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide are discontinued, suggesting challenges in synthesis, stability, or commercial viability compared to simpler analogs like the acetamide derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.